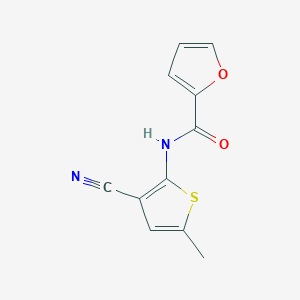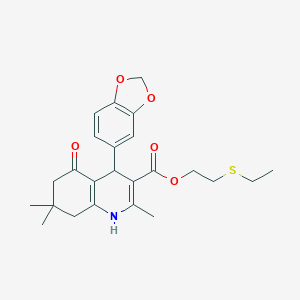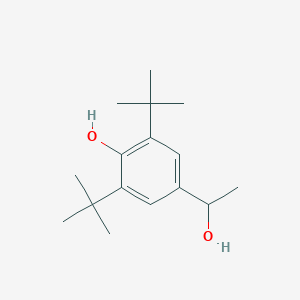
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol, also known as BHT, is a synthetic antioxidant that is widely used in the food and cosmetic industries. It is commonly added to foods, such as cereals, bread, and potato chips, to prevent oxidation and extend their shelf life. BHT is also used in cosmetics and personal care products to prevent the degradation of oils and fats.
Mecanismo De Acción
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol acts as an antioxidant by scavenging free radicals and reactive oxygen species, which can cause oxidative damage to cells and tissues. 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol also inhibits lipid peroxidation, which is the process by which free radicals attack and damage lipids in cell membranes.
Biochemical and Physiological Effects
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has been shown to have a variety of biochemical and physiological effects. It has been shown to lower cholesterol levels and improve insulin sensitivity in animal studies. 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is a widely used antioxidant in the food and cosmetic industries, and its safety has been extensively studied. It is readily available and relatively inexpensive, making it a popular choice for laboratory experiments. However, 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has been shown to interfere with certain assays, such as the measurement of reactive oxygen species, and caution should be taken when interpreting results obtained in the presence of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol.
Direcciones Futuras
There are several areas of future research that could further our understanding of the potential benefits and limitations of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol. These include:
1. Investigation of the effects of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol on the gut microbiome and its potential role in the prevention and treatment of gastrointestinal disorders.
2. Evaluation of the safety and efficacy of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol in the treatment of various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders.
3. Development of new methods for the synthesis of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol that are more efficient and sustainable.
4. Investigation of the potential synergistic effects of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol with other antioxidants and therapeutic agents.
Conclusion
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol, or 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol, is a synthetic antioxidant that is widely used in the food and cosmetic industries. It has been extensively studied for its antioxidant properties and potential therapeutic benefits in the treatment of various diseases. While 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is a useful tool in laboratory experiments, caution should be taken when interpreting results obtained in its presence. Future research in this area could further our understanding of the potential benefits and limitations of 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol.
Métodos De Síntesis
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol is synthesized by the reaction of p-cresol with isobutylene in the presence of sulfuric acid. The resulting product is then treated with tert-butyl alcohol and hydrochloric acid to obtain 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol.
Aplicaciones Científicas De Investigación
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has been extensively studied for its antioxidant properties. It has been shown to protect against oxidative stress, which is implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. 2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol has also been investigated for its potential as a therapeutic agent in the treatment of these diseases.
Propiedades
Nombre del producto |
2,6-Ditert-butyl-4-(1-hydroxyethyl)phenol |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C16H26O2/c1-10(17)11-8-12(15(2,3)4)14(18)13(9-11)16(5,6)7/h8-10,17-18H,1-7H3 |
Clave InChI |
NUFOVXSBOOYABN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
SMILES canónico |
CC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



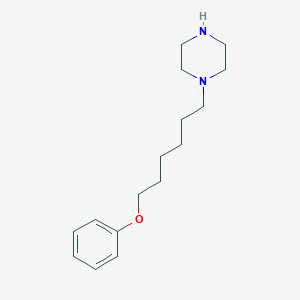
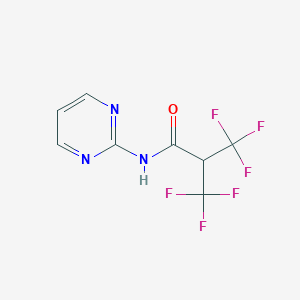
![N-[1-{[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B259617.png)

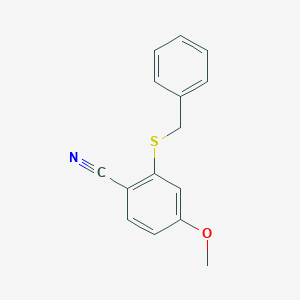
![2-Chloro-5-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoic acid](/img/structure/B259621.png)



![1-Amino-3-(2-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B259629.png)
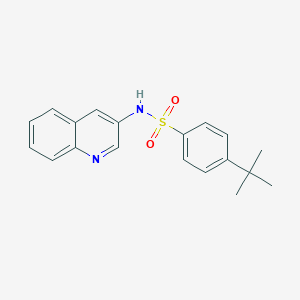
![N-[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B259633.png)
